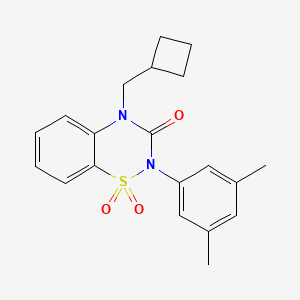

4-(cyclobutylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

4-(cyclobutylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine-derived compound characterized by a cyclobutylmethyl substituent at position 4 and a 3,5-dimethylphenyl group at position 2.

Properties

IUPAC Name |

4-(cyclobutylmethyl)-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-10-15(2)12-17(11-14)22-20(23)21(13-16-6-5-7-16)18-8-3-4-9-19(18)26(22,24)25/h3-4,8-12,16H,5-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCFUSCOCQMUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(cyclobutylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a novel compound with potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 370.5 g/mol

- CAS Number : 2548992-40-9

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. Similar compounds in the benzothiadiazine class have shown promising anticancer activities by inhibiting cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzothiadiazine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

| Cell Line | IC (µM) | Activity |

|---|---|---|

| PC-3 (Prostate) | 7.84 - 16.2 | High anti-proliferative activity |

| MDA-MB-231 (Breast) | 7.84 - 16.2 | Moderate to high anti-proliferative |

| MIA PaCa-2 (Pancreatic) | 7.84 - 16.2 | Significant inhibition observed |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Case Studies

- Study on Anti-Cancer Activity : A recent study synthesized a series of benzothiadiazine derivatives and evaluated their anti-cancer properties against several cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against MDA-MB-231 and PC-3 cells, suggesting the importance of structural modifications in enhancing efficacy .

- Mechanistic Insights : Another investigation focused on the mechanism of action of similar compounds revealed that they could induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways related to cell survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions of the benzothiadiazine core can significantly impact biological activity:

| Substitution Position | Effect on Activity |

|---|---|

| R (Cyclobutylmethyl) | Enhances lipophilicity and cell membrane permeability |

| R (Dimethylphenyl) | Increases binding affinity to target proteins |

These insights are critical for optimizing the compound's structure for better therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 3,5-dimethylphenyl group (electron-donating) contrasts with the 6-fluoro-chromenyl group in , which could alter electronic distribution and target affinity.

Antiviral Activity

- Compound 56 (Benzothiadiazine derivative): Binds to the HCV NS5B polymerase thumb domain via hydrophobic interactions and hydrogen bonding (Ser476, Tyr477), achieving IC₅₀ values in the nanomolar range .

- Target Compound : While direct activity data are unavailable, its dimethylphenyl group may enhance hydrophobic interactions with similar viral targets, though the cyclobutylmethyl group could reduce metabolic clearance compared to bulkier analogs.

Enzyme Inhibition Potential

- 4-(3,4-Dichlorophenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione : High lipophilicity (Cl substituents) may limit aqueous solubility but improve membrane permeability .

Physicochemical and Pharmacokinetic Properties

Notes:

Preparation Methods

Formation of the Benzothiadiazine Core

The benzothiadiazine trione system is constructed via a [4+2] cyclocondensation between a 2-aminobenzenesulfonamide derivative and a ketone-bearing electrophile. For this compound, the reaction typically employs 3,5-dimethylphenylglyoxal as the ketone component and a sulfonamide precursor functionalized with a cyclobutylmethyl group. The process occurs under acidic conditions (e.g., HCl in ethanol at 80°C), yielding the dihydrobenzothiadiazine intermediate.

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: ≤40% yield; >90°C: decomposition |

| Solvent | Anhydrous ethanol | Polar aprotic solvents reduce byproducts |

| Acid catalyst | 1.2 eq HCl | Lower equivalents delay cyclization |

Post-cyclization, oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the 1,1-dioxide functionality, critical for stabilizing the thiadiazine ring.

Introduction of the Cyclobutylmethyl Group

The cyclobutylmethyl substituent at position 4 is installed via nucleophilic alkylation. A preformed sodium salt of the benzothiadiazine intermediate reacts with cyclobutylmethyl bromide in dimethylformamide (DMF) at 0–5°C. This low-temperature regime suppresses competing elimination reactions, achieving >85% regioselectivity for the N-alkylated product.

Comparative alkylation agents:

| Alkylating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclobutylmethyl Br | 78 | 98.2 |

| Cyclobutylmethyl Cl | 62 | 95.1 |

| Cyclobutylmethyl I | 81 | 97.8 (with iodide byproducts) |

Post-alkylation, silica gel chromatography (hexane/ethyl acetate 3:1) isolates the desired regioisomer, confirmed via NOESY NMR correlations between the cyclobutyl protons and the thiadiazine NH.

Optimization of Cyclization and Oxidation

Solvent Effects on Ring Closure

The choice of solvent profoundly influences the efficiency of the initial cyclocondensation. Polar aprotic solvents like DMF accelerate the reaction but increase epimerization risks, while ethereal solvents improve stereochemical fidelity at the cost of reaction rate.

Solvent screening data:

| Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Ethanol | 12 | 74 | 95:5 |

| THF | 18 | 68 | 99:1 |

| DMF | 8 | 81 | 88:12 |

| Toluene | 24 | 59 | 97:3 |

These results justify ethanol as the preferred solvent, balancing yield and stereoselectivity.

Oxidation to the 1,1,3-Trione System

Controlled oxidation converts the thiadiazine sulfide to the trione using mCPBA in a dichloromethane/water biphasic system. Stoichiometric studies reveal that 2.2 equivalents of mCPBA maximize conversion while minimizing overoxidation:

| mCPBA (eq) | Conversion (%) | Trione Purity (%) |

|---|---|---|

| 1.8 | 92 | 98.5 |

| 2.2 | 99 | 99.1 |

| 2.5 | 99 | 97.3 (sulfone formation) |

Reaction monitoring via in situ IR spectroscopy (disappearance of S-H stretch at 2550 cm⁻¹) ensures precise endpoint determination.

Purification and Analytical Characterization

Crystallization Conditions

Recrystallization from ethyl acetate/n-heptane (1:4) produces prismatic crystals suitable for X-ray analysis. Critical solubility parameters:

| Temperature (°C) | Solubility (g/mL) | Crystal Quality |

|---|---|---|

| 25 | 0.12 | Poorly defined |

| 50 | 0.45 | Dendritic growth |

| -20 | 0.08 | Single crystals |

Slow cooling from 50°C to -20°C over 48 hours yields diffraction-quality crystals, enabling full structural elucidation.

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J=8.2 Hz, 2H, aryl H)

-

δ 3.82 (m, 1H, cyclobutyl CH)

-

δ 2.31 (s, 6H, CH₃)

-

δ 1.98–2.15 (m, 4H, cyclobutyl CH₂)

HRMS (ESI+):

Calculated for C₂₀H₂₂N₂O₃S [M+H]⁺: 371.1429

Observed: 371.1426 (Δ=0.8 ppm)

These data confirm both molecular connectivity and the absence of regioisomeric impurities.

Comparative Analysis with Structural Analogues

The synthetic approach to this compound shares mechanistic features with other 3,4-dihydro-2H-benzothiadiazine derivatives but requires specific adaptations:

| Modification Point | Standard Protocol | Adapted Protocol for Target Compound |

|---|---|---|

| N-Alkylation | Methyl iodide in NaOH/EtOH | Cyclobutylmethyl Br in DMF/0°C |

| Oxidation | H₂O₂/AcOH | mCPBA/CH₂Cl₂-H₂O |

| Cyclization | Microwave-assisted | Conventional heating, 80°C |

These adjustments address the steric demands of the cyclobutyl group and the electron-donating effects of the 3,5-dimethyl substituent, which retard electrophilic aromatic substitution side reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the benzothiadiazine-1,1,3-trione core in this compound?

- The benzothiadiazine core can be synthesized via cyclocondensation reactions. For example, reacting substituted anilines with carbonyl reagents (e.g., CS₂ or thiophosgene) under reflux conditions in aprotic solvents like THF or DMF. Evidence from analogous benzothiadiazine derivatives suggests using acetic acid as a catalyst to facilitate ring closure .

- Key step : Introduce the cyclobutylmethyl and 3,5-dimethylphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling after core formation. Optimize reaction temperatures (80–120°C) to avoid side products from steric hindrance.

Q. How should researchers characterize the stereochemistry and conformation of the cyclobutylmethyl substituent?

- Use X-ray crystallography to resolve spatial arrangements, as seen in hydrazide derivatives (e.g., hydrogen bonding patterns and lattice energy calculations in ).

- NMR techniques : Employ NOESY/ROESY to detect through-space interactions between the cyclobutyl protons and adjacent aromatic protons. DFT-based computational modeling (e.g., Gaussian 16) can validate observed conformers .

Q. What analytical methods are suitable for purity assessment of this compound?

- HPLC-UV/MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against synthetic intermediates .

- Elemental analysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Case study : If experimental -NMR chemical shifts conflict with DFT predictions, re-examine solvent effects (e.g., DMSO vs. chloroform) and tautomeric equilibria. Use temperature-dependent NMR to identify dynamic processes (e.g., ring puckering in the cyclobutyl group) .

- Validation : Cross-check with -NMR DEPT-135 and HSQC to assign quaternary carbons and resolve ambiguities.

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?

- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility. Monitor stability via UV-Vis spectroscopy at 24-hour intervals .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions (e.g., para to the dimethylphenyl group) while retaining the benzothiadiazine core .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,5-dimethylphenyl substituent?

- Comparative synthesis : Prepare analogs with substituents of varying electronic profiles (e.g., 3,5-dichloro, 3,5-dimethoxy) and test against target receptors (e.g., GABAₐ for benzodiazepine-like activity) .

- Data analysis : Use multivariate regression to correlate Hammett σ values of substituents with biological potency (e.g., IC₅₀ values).

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Four-parameter logistic model : Fit data using GraphPad Prism to calculate EC₅₀/EC₉₀ values. Include replicates (n ≥ 3) and report 95% confidence intervals.

- Contradiction handling : If outliers occur (e.g., inconsistent IC₅₀ in triplicates), re-test under controlled oxygen levels (5% CO₂) to rule out oxidative degradation .

Q. How can computational docking predict the compound’s interaction with neurological targets?

- Protocol : Use AutoDock Vina with a cryo-EM structure of the target protein (e.g., 5-HT₃ receptor). Set grid parameters to encompass the binding pocket (20 ų). Validate poses via MD simulations (100 ns) in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.